6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’,7’-Dihydro-5’H-spiro[bicyclo[3.1.0]hexane-2,4’-thieno[3,2-c]pyridine] is a complex organic compound with a unique spirocyclic structure. This compound is characterized by a bicyclo[3.1.0]hexane core fused to a thieno[3,2-c]pyridine ring system. The spiro linkage between these two systems imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-Dihydro-5’H-spiro[bicyclo[3.1.0]hexane-2,4’-thieno[3,2-c]pyridine] typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines. This reaction is catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6’,7’-Dihydro-5’H-spiro[bicyclo[3.1.0]hexane-2,4’-thieno[3,2-c]pyridine] undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
6’,7’-Dihydro-5’H-spiro[bicyclo[3.1.0]hexane-2,4’-thieno[3,2-c]pyridine] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6’,7’-Dihydro-5’H-spiro[bicyclo[3.1.0]hexane-2,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclo[3.1.0]hexane core but differ in their functional groups and ring systems.
Thieno[3,2-c]pyridine derivatives: These compounds have the thieno[3,2-c]pyridine ring system but lack the spiro linkage.
Uniqueness
The uniqueness of 6’,7’-Dihydro-5’H-spiro[bicyclo[3.1.0]hexane-2,4’-thieno[3,2-c]pyridine] lies in its spirocyclic structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H15NS |
---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,2'-bicyclo[3.1.0]hexane] |
InChI |
InChI=1S/C12H15NS/c1-4-12(10-7-8(1)10)9-3-6-14-11(9)2-5-13-12/h3,6,8,10,13H,1-2,4-5,7H2 |
InChI Key |
FHVIKDVSQABRHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3C1C3)C4=C(CCN2)SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.